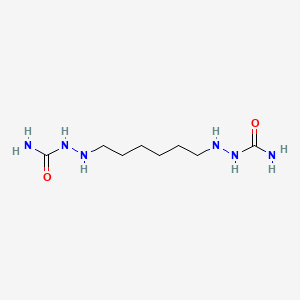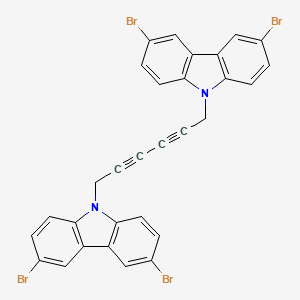
9,9'-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole): is a compound that features a unique structure with two carbazole units connected by a hexa-2,4-diyne-1,6-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) typically involves the coupling of 3,6-dibromo-9H-carbazole with a hexa-2,4-diyne-1,6-diyl precursor. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.
Substitution: The bromine atoms on the carbazole units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug delivery systems and as a component in bioactive materials is being explored.
Industry: In the industrial sector, the compound is investigated for its use in the production of organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the carbazole units and the diyne linker allows for efficient charge transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial.
Comparaison Avec Des Composés Similaires
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole)
- Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate)
Comparison: Compared to similar compounds, 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) is unique due to the presence of bromine atoms on the carbazole units. This allows for further functionalization through substitution reactions, making it a versatile building block for the synthesis of advanced materials. Additionally, the diyne linker provides rigidity and planarity to the molecule, enhancing its electronic properties.
Propriétés
Numéro CAS |
102036-44-2 |
|---|---|
Formule moléculaire |
C30H16Br4N2 |
Poids moléculaire |
724.1 g/mol |
Nom IUPAC |
3,6-dibromo-9-[6-(3,6-dibromocarbazol-9-yl)hexa-2,4-diynyl]carbazole |
InChI |
InChI=1S/C30H16Br4N2/c31-19-5-9-27-23(15-19)24-16-20(32)6-10-28(24)35(27)13-3-1-2-4-14-36-29-11-7-21(33)17-25(29)26-18-22(34)8-12-30(26)36/h5-12,15-18H,13-14H2 |
Clé InChI |
IKFYJRMKSKIJLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(N2CC#CC#CCN4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



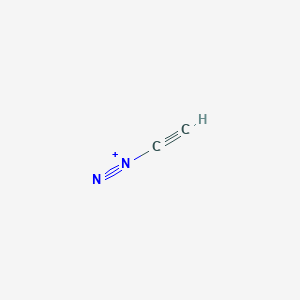
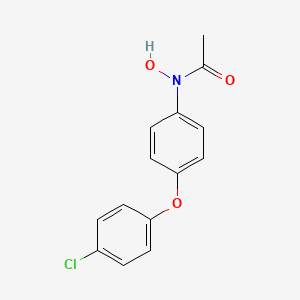
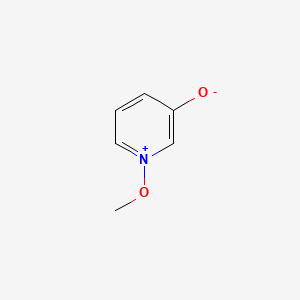
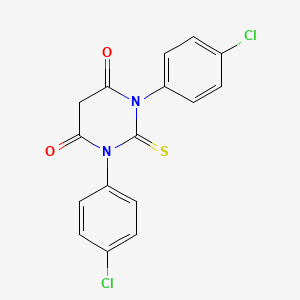
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
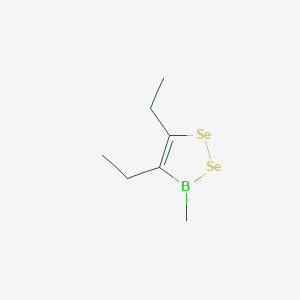
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
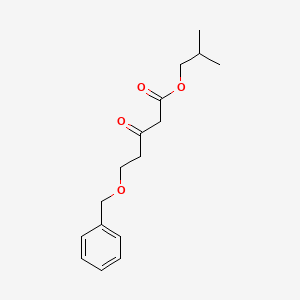
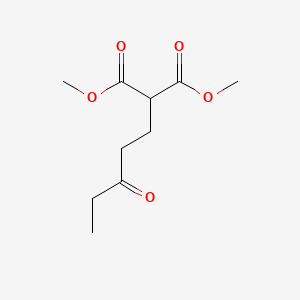
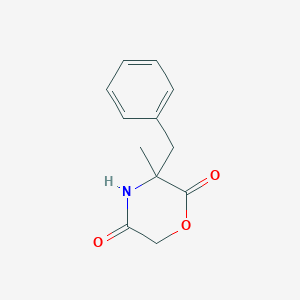
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
